N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride
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Description
This compound belongs to the class of organic compounds known as naphthalenes . These are compounds containing a naphthalene moiety, which consists of two fused benzene rings . It is derived from 1-Acetylnaphthalene, which is used in the preparation of S (-)-1- (1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of 2-amino-1-naphthalen-2-ylethanol with various reagents. For example, ANA-12 is synthesized by reacting 2-amino-1-naphthalen-2-ylethanol with 2- (oxan-2-yl) acetic anhydride in the presence of a catalyst. The reaction product is then purified and crystallized to obtain ANA-12.Molecular Structure Analysis
The molecular structure of similar compounds has been revealed by X-ray single crystallography . The structure of the new compound was fully characterized by 1D (31 P, 1 H-, 13 C-) and 2D (1 H-1 H and 1 H-, 13 C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis
The chemical reactions of similar compounds involve direct acylation reactions of 2-amino-2- (naphthalen-1-yl)acetonitrile . Their hydrogen bonding interactions in the solution have also been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For example, 1-Naphthalen-2-yl-ethylamine is a solid compound . Its empirical formula is C12H13N and its molecular weight is 171.24 .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride involves the reaction of 2-naphthylacetonitrile with ethylenediamine to form N-(2-naphthyl)ethylenediamine, which is then reacted with ethyl chloroformate to form N-[2-(2-naphthylamino)ethyl]ethylcarbamate. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, followed by reaction with acetic anhydride to form the carboxamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-naphthylacetonitrile", "ethylenediamine", "ethyl chloroformate", "sodium azide", "copper sulfate", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "2-naphthylacetonitrile + ethylenediamine → N-(2-naphthyl)ethylenediamine", "N-(2-naphthyl)ethylenediamine + ethyl chloroformate → N-[2-(2-naphthylamino)ethyl]ethylcarbamate", "N-[2-(2-naphthylamino)ethyl]ethylcarbamate + sodium azide + copper sulfate → N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide", "N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide + acetic anhydride → N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide acetate", "N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide acetate + hydrochloric acid → N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride" ] } | |
CAS No. |
2639463-53-7 |
Molecular Formula |
C17H20ClN5O |
Molecular Weight |
345.8 |
Purity |
95 |
Origin of Product |
United States |
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